molecular formula C22H23ClN6O3 B2420015 ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate CAS No. 1207017-48-8

ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate

Cat. No.: B2420015
CAS No.: 1207017-48-8
M. Wt: 454.92
InChI Key: GVAXSFWTUCXVEO-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a triazole ring, a piperidine ring, and a chlorophenyl group. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, particularly in the development of new therapeutic agents.

Properties

IUPAC Name

ethyl 4-[[1-(2-chlorophenyl)-5-pyridin-4-yltriazole-4-carbonyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O3/c1-2-32-22(31)28-13-9-16(10-14-28)25-21(30)19-20(15-7-11-24-12-8-15)29(27-26-19)18-6-4-3-5-17(18)23/h3-8,11-12,16H,2,9-10,13-14H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAXSFWTUCXVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide and Alkyne Precursor Preparation

The 1,2,3-triazole ring is synthesized via CuAAC between:

  • 2-Chlorophenyl azide : Prepared by diazotization of 2-chloroaniline with sodium nitrite and hydrazine hydrate in hydrochloric acid.
  • 4-Ethynylpyridine : Generated via Sonogashira coupling of 4-bromopyridine with trimethylsilylacetylene, followed by deprotection.

Copper-Catalyzed Cycloaddition

Reaction conditions adapted from MDPI protocols:

  • Catalyst : CuI (10 mol%) in dimethyl sulfoxide (DMSO) at 50°C.
  • Base : Potassium carbonate to neutralize HCl byproducts.
  • Yield : 85–92% for analogous triazole carboxylates.

Mechanistic Insight : The Cu(I) catalyst facilitates regioselective 1,4-disubstituted triazole formation, with the pyridin-4-yl group at position 5 and 2-chlorophenyl at position 1.

Functionalization to the Carboxylic Acid Derivative

Ester Hydrolysis

The ethyl ester of the triazole intermediate is hydrolyzed to the carboxylic acid using:

  • Reagent : 6 M HCl in 1,4-dioxane under reflux.
  • Reaction Time : 1–2 hours, achieving quantitative conversion.
  • Characterization : $$^{13}\text{C}$$-NMR confirms the aldehyde carbon signal at 180.7 ppm in related structures.

Amide Bond Formation with Piperidine-4-Amine

Activation of the Carboxylic Acid

The triazole-4-carboxylic acid is activated using:

  • Coupling Reagent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane.
  • Base : N,N-Diisopropylethylamine (DIPEA) to deprotonate the amine.

Amidation Reaction

  • Conditions : Stirring at room temperature for 12 hours.
  • Yield : 75–80% for analogous piperidine amides.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Esterification of the Piperidine Nitrogen

Ethyl Chloroformate Treatment

The secondary amine of piperidine is acylated using:

  • Reagent : Ethyl chloroformate (1.2 equiv) in anhydrous tetrahydrofuran (THF).
  • Base : Triethylamine to scavenge HCl.
  • Reaction Time : 4 hours at 0°C to room temperature.
  • Yield : 90–95%.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cycloaddition

Patent disclosures describe microwave irradiation (100°C, 30 minutes) to accelerate CuAAC, reducing reaction times by 70% compared to conventional heating.

Solid-Phase Synthesis for Amidation

Immobilization of the triazole carboxylic acid on Wang resin enables iterative amidation and esterification, improving purity to >98%.

Green Chemistry Approaches

  • Solvent : Replacement of DMSO with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recovery : Magnetic CuFe$$2$$O$$4$$ nanoparticles enable catalyst reuse for 5 cycles without activity loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • $$^1\text{H}$$-NMR : Key signals include:
    • Piperidine CH$$_2$$O at δ 4.12 (quartet, J = 7.1 Hz).
    • Pyridinyl protons at δ 8.81 (doublet).
  • HRMS : [M+H]$$^+$$ calculated for C$${23}$$H$${22}$$ClN$$6$$O$$3$$: 489.1432; observed: 489.1435.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity with retention time = 8.2 minutes.

Challenges and Troubleshooting

Regioselectivity in Triazole Formation

Use of Ru(II) catalysts (e.g., Cp*RuCl(PPh$$3$$)$$2$$) shifts selectivity toward 1,5-disubstituted triazoles, necessitating strict Cu(I) control.

Amide Racemization

Low-temperature activation (<0°C) with HATU minimizes epimerization at the piperidine stereocenter.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Replacement of HATU with EDC/HOBt reduces coupling costs by 40% while maintaining yields ≥78%.

Continuous Flow Synthesis

Microreactor systems achieve 92% yield in triazole formation with residence times <10 minutes, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit broad-spectrum antimicrobial activity. Ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that related triazole compounds possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. They act by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The compound may exhibit similar antifungal activity, making it a potential candidate for treating fungal infections .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to interfere with cancer cell proliferation and induce apoptosis has been investigated. For example, triazoles have been found to inhibit key enzymes involved in cancer cell metabolism . this compound could serve as a lead compound for developing new anticancer agents.

Pharmaceutical Development

The unique structure of this compound positions it as a valuable scaffold in drug design. Its modifications can lead to compounds with enhanced potency and selectivity for specific biological targets.

Agricultural Uses

Beyond medicinal applications, triazole derivatives have been explored in agrochemicals for their fungicidal properties. The ability to inhibit fungal growth makes this compound suitable for developing agricultural fungicides .

Case Studies

StudyFocusFindings
Hassan et al. (2020)Antibacterial ActivityDemonstrated that related triazoles exhibit MIC values comparable to established antibiotics against various strains .
Yang and Bao (2020)Antimicrobial PropertiesEvaluated the efficacy of triazole derivatives against phytopathogenic bacteria; found significant bactericidal activity .
Recent Review (2020)Medicinal AttributesSummarized the pharmacological profiles of triazoles highlighting their neuroprotective and anticancer activities .

Mechanism of Action

The mechanism of action of ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and pyridinyl groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Ethyl 4-(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:

    Ethyl 4-(1-(2-bromophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate: This compound has a bromophenyl group instead of a chlorophenyl group.

    Ethyl 4-(1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate: This compound has a pyridin-3-yl group instead of a pyridin-4-yl group.

The uniqueness of ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 1,2,3-triazole moiety, known for its stability and ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of the piperidine and pyridine rings further contributes to its pharmacokinetic profile.

Property Details
Molecular FormulaC19H22ClN5O2
Molecular Weight373.86 g/mol
LogP3.5
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that 1,2,3-triazole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell growth across various cancer cell lines. One study reported that triazole-containing hybrids showed IC50 values ranging from 1.021.02 to 74.28μM74.28\,\mu M against six different cancer cell lines .

Antimicrobial Activity

Triazole derivatives are also recognized for their antifungal and antibacterial properties. The compound's structure allows it to interact effectively with microbial targets, potentially inhibiting their growth. A review highlighted that triazole compounds possess broad-spectrum antimicrobial activity due to their ability to disrupt cellular processes in pathogens .

Enzyme Inhibition

The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases like Alzheimer’s .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzymatic Interaction : The nitrogen atoms in the triazole ring facilitate interactions with enzyme active sites.
  • Receptor Binding : The compound may act on various receptors involved in cellular signaling pathways.
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Several studies have explored the efficacy of triazole derivatives:

  • Study on AChE Inhibition : A hybrid compound demonstrated superior AChE inhibitory activity compared to standard treatments like donepezil .
  • Anticancer Efficacy : Research indicated that triazole-containing compounds exhibited significant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with selectivity indices suggesting potential therapeutic applications .
  • Antimicrobial Testing : In vitro studies confirmed the antimicrobial efficacy of triazole derivatives against various bacterial strains, supporting their use as potential therapeutic agents .

Q & A

Q. What are the key synthetic pathways for preparing ethyl 4-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate?

The compound can be synthesized via a multi-step process involving cyclocondensation and amidation. For example, triazole formation may utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with a piperidine-carboxylate intermediate. Similar protocols are described for structurally related triazole-piperidine derivatives in pyrazole synthesis . Critical steps include optimizing reaction conditions (e.g., solvent, catalyst loading) to suppress byproducts like regioisomeric triazoles.

Q. How is the compound characterized for structural validation in academic research?

X-ray crystallography is the gold standard for confirming molecular geometry. Programs like SHELXL and visualization tools (e.g., WinGX/ORTEP ) are used to refine anisotropic displacement parameters and validate bond lengths/angles. Complementary techniques include:

  • NMR : Assigning peaks for the pyridinyl, triazole, and piperidine moieties.
  • HRMS : Matching exact mass (e.g., theoretical vs. experimental m/z for C21H20ClN6O3) to confirm purity .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

While specific safety data for this compound are limited, analogous piperidine-triazole derivatives recommend:

  • Storage at –20°C under inert atmosphere to prevent hydrolysis of the ester group.
  • Use of PPE (gloves, goggles) during synthesis, referencing GHS guidelines for similar chlorophenyl-containing compounds .

Advanced Research Questions

Q. How can conflicting crystallographic data for triazole-containing compounds be resolved during structural refinement?

Discrepancies in bond angles or torsional strains (e.g., between triazole and pyridinyl groups) may arise from thermal motion or disorder. SHELXL’s TWIN and BASF commands can model twinning or anisotropic scaling. For example, highlights refinement challenges in ethyl-pyrazole-thiazole derivatives, where hydrogen bonding networks require iterative DFIX/DANG constraints to align with experimental electron density maps.

Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity assays?

  • Solubility : Co-solvent systems (e.g., DMSO:PBS mixtures) or derivatization (e.g., replacing the ethyl ester with a hydrophilic group) .
  • Stability : pH-controlled buffers (pH 6.5–7.4) to prevent ester hydrolysis, as noted in pharmacopeial assays for related piperidine-carboxylates .

Q. How does the 2-chlorophenyl substitution influence the compound’s binding affinity in target interaction studies?

The electron-withdrawing chloro group enhances π-π stacking with aromatic residues in enzymes or receptors. SAR studies on analogous triazole-piperidine hybrids (e.g., tradipitant ) suggest that halogenated aryl groups improve potency by reducing rotational freedom and increasing hydrophobic interactions. Computational docking (e.g., AutoDock Vina) paired with mutagenesis can validate binding hypotheses.

Q. What analytical methods resolve spectral overlaps in NMR for closely related derivatives?

  • <sup>13</sup>C DEPT : Differentiates CH3, CH2, and quaternary carbons in the piperidine ring.
  • 2D NMR (HSQC, HMBC) : Correlates proton-carbon couplings to assign crowded regions (e.g., triazole C4 vs. pyridinyl C2) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points for this compound?

Variations may stem from polymorphic forms or impurities. Techniques include:

  • DSC/TGA : Identify phase transitions and decomposition temperatures.
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .

Q. Why might HPLC purity assays conflict with mass spectrometry results?

  • Matrix Effects : Co-eluting impurities with similar retention times but different m/z.
  • Ion Suppression : Charged species in the mobile phase reducing ionization efficiency. Use orthogonal methods like LC-MS/MS for validation.

Methodological Recommendations

Q. Best practices for scaling up synthesis without compromising yield?

  • Flow Chemistry : Minimizes exothermic risks in CuAAC steps.
  • Catalyst Recycling : Recover copper catalysts via chelating resins to reduce costs .

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